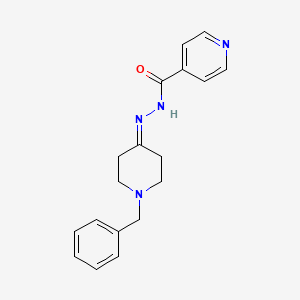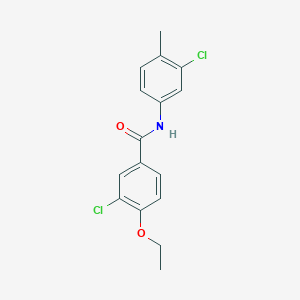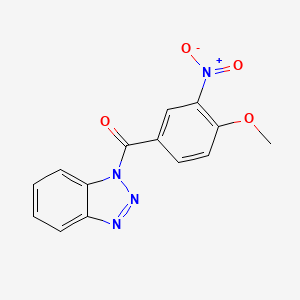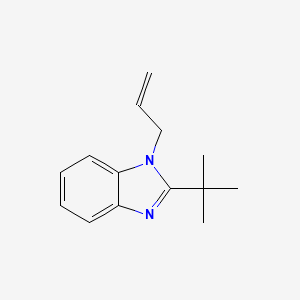![molecular formula C21H16O4 B5782944 ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B5782944.png)
ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate, also known as EHPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EHPC is a naphthofuran derivative that possesses a unique chemical structure with a fused naphthalene and furan ring system.
Mécanisme D'action
The mechanism of action of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is not fully understood. However, several studies have suggested that ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate exerts its pharmacological effects by modulating various signaling pathways. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to exhibit various biochemical and physiological effects. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Moreover, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses several advantages for lab experiments. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a synthetic compound that can be easily synthesized using a multi-step synthetic route. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses a unique chemical structure that makes it an attractive target for drug discovery. However, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate also possesses several limitations for lab experiments. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a relatively new compound, and its pharmacological effects are not fully understood. Moreover, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate is a promising compound that has gained significant attention in the field of medicinal chemistry. Several future directions can be explored to further understand the pharmacological effects of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate. One future direction is to investigate the potential of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate as a therapeutic agent for various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the potential of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate as a chemotherapeutic agent for various types of cancer. Additionally, further studies can be conducted to elucidate the mechanism of action of ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate and its potential side effects.
Méthodes De Synthèse
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate can be synthesized using a multi-step synthetic route. The first step involves the synthesis of 2-hydroxy-1-naphthaldehyde by the condensation of 2-naphthol and salicylaldehyde in the presence of a Lewis acid catalyst. The second step involves the synthesis of 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid by the condensation of 2-hydroxy-1-naphthaldehyde and phenylacetic acid in the presence of a Lewis acid catalyst. The final step involves the esterification of 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.
Applications De Recherche Scientifique
Ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. Several studies have reported that ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate possesses anti-inflammatory, antioxidant, and anticancer properties. ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and reduce the oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, ethyl 5-hydroxy-2-phenylnaphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis in various cancer cell lines by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway.
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-2-24-21(23)18-16-12-17(22)14-10-6-7-11-15(14)20(16)25-19(18)13-8-4-3-5-9-13/h3-12,22H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRPNREJAXXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-hydroxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-benzyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5782911.png)


![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5782928.png)
![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazinecarbimidothioate](/img/structure/B5782934.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5782937.png)
![N'-[(3-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5782942.png)

![N'-[(5-chloro-2-thienyl)methylene]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5782960.png)
![4-nitro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]benzamide](/img/structure/B5782966.png)